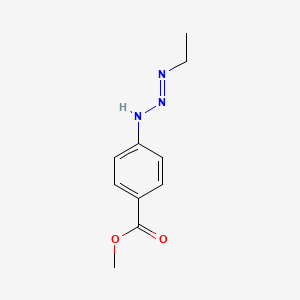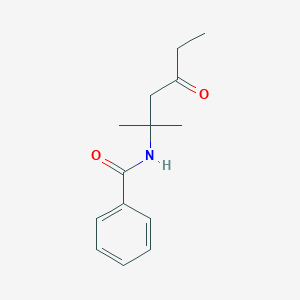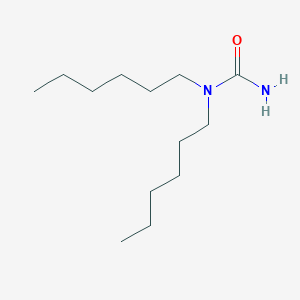
2,3,7-Trimethyloct-6-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7-Trimethyloct-6-enenitrile is an organic compound characterized by its unique structure, which includes a nitrile group (-CN) attached to an octene backbone with three methyl groups at positions 2, 3, and 7
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Another method involves dehydrating amides using phosphorus (V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain the desired nitrile.
Industrial Production Methods
Industrial production of nitriles often involves large-scale reactions using similar methods but optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2,3,7-Trimethyloct-6-enenitrile can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in substitution reactions, where the -CN group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing nitriles to amines.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Depending on the nucleophile, products can include amides, esters, or other functionalized compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Could be explored for its pharmacological properties, including potential use as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3,7-Trimethyloct-6-enenitrile exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine, which can then participate in further biochemical or chemical processes. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2,3,7-Trimethyloctane: Similar in structure but lacks the nitrile group, making it less reactive in certain chemical reactions.
2,3,7-Trimethyloct-6-yne: Contains a triple bond instead of a double bond, leading to different reactivity and applications.
2,3,7-Trimethyloct-6-enol: Contains a hydroxyl group instead of a nitrile group, resulting in different chemical properties and uses.
Uniqueness
2,3,7-Trimethyloct-6-enenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential applications compared to its analogs. The nitrile group allows for a variety of chemical transformations, making this compound valuable in synthetic chemistry and industrial applications.
Properties
| 78401-16-8 | |
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
2,3,7-trimethyloct-6-enenitrile |
InChI |
InChI=1S/C11H19N/c1-9(2)6-5-7-10(3)11(4)8-12/h6,10-11H,5,7H2,1-4H3 |
InChI Key |
WJXBAZPYUNXRLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)C(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)


![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)



![1,1'-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14434876.png)
